molecular formula C14H11ClF3NO B3171024 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine CAS No. 946662-89-1

4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine

Cat. No. B3171024
CAS RN: 946662-89-1
M. Wt: 301.69 g/mol
InChI Key: ITGVOISNINNUNJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine, commonly known as 4-Chloro-3-methylphenoxy-3-trifluoromethylphenylamine, is a compound used in various scientific research applications. It is a synthetic amine that is derived from the phenoxy group. The compound has a number of properties that make it an ideal candidate for scientific research.

Scientific Research Applications

Material Science and Polymer Research

  • Synthesis and Characterization of Novel Polyimides : Fluorinated aromatic diamine monomers, including those with chloro, methyl, and trifluoromethyl groups, have been synthesized for the development of new fluorine-containing polyimides. These polyimides exhibit outstanding mechanical properties, thermal stability, and solubility in polar organic solvents, making them suitable for advanced material applications (Yin et al., 2005).
  • Preparation and Properties of Polyamide-Imides : Research involving CF3-containing diamines for the synthesis of polyamide-imides (PAIs) demonstrates the impact of fluorinated and chlorinated compounds on producing materials with excellent solubility, thermal stability, and optical properties. These PAIs are potential candidates for various industrial applications (Shockravi et al., 2009).

Chemistry and Catalysis

  • Catalytic Benzoylation : The benzoylation of chloro-methylphenol derivatives under phase-transfer catalysis conditions exemplifies the utility of chlorinated and fluorinated compounds in synthesizing esters, a fundamental process in organic synthesis and industrial chemistry (Yang & Huang, 2007).

Pharmacological Research

  • Dopaminergic Activity : The synthesis and evaluation of chloro- and trifluoromethyl-substituted compounds for their dopaminergic activity highlight the potential of such molecules in developing therapeutic agents, particularly as dopamine receptor antagonists. These studies suggest the relevance of structurally related compounds in drug discovery and pharmacology (Pfeiffer et al., 1982).

properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-6-10(3-4-12(8)15)20-13-5-2-9(19)7-11(13)14(16,17)18/h2-7H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGVOISNINNUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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